molecular formula C26H37ClN2O2 B13746723 beta-4-(1-(2-Diethylaminoethyl)-2-piperidyl)-2,2-diphenyl-1,3-dioxolane dihydrochloride CAS No. 3666-77-1

beta-4-(1-(2-Diethylaminoethyl)-2-piperidyl)-2,2-diphenyl-1,3-dioxolane dihydrochloride

Cat. No.: B13746723
CAS No.: 3666-77-1
M. Wt: 445.0 g/mol
InChI Key: OCAVLWGANBBEIM-UHFFFAOYSA-N
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Description

Beta-4-(1-(2-Diethylaminoethyl)-2-piperidyl)-2,2-diphenyl-1,3-dioxolane dihydrochloride: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dioxolane ring, a piperidine ring, and a diethylaminoethyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-4-(1-(2-Diethylaminoethyl)-2-piperidyl)-2,2-diphenyl-1,3-dioxolane dihydrochloride typically involves multiple steps. The process begins with the preparation of the dioxolane ring, followed by the introduction of the piperidine ring and the diethylaminoethyl group. Common reagents used in these reactions include diethylamine, piperidine, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the dioxolane ring, resulting in the opening of the ring and formation of simpler alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound to understand the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug discovery.

Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of beta-4-(1-(2-Diethylaminoethyl)-2-piperidyl)-2,2-diphenyl-1,3-dioxolane dihydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or enzyme inhibition. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • Beta-4-(1-(2-Dimethylaminoethyl)-2-piperidyl)-2,2-diphenyl-1,3-dioxolane dihydrochloride
  • Beta-4-(1-(2-Diethylaminoethyl)-2-piperidyl)-2,2-diphenyl-1,3-dioxane dihydrochloride

Uniqueness: The unique combination of the dioxolane ring, piperidine ring, and diethylaminoethyl group distinguishes beta-4-(1-(2-Diethylaminoethyl)-2-piperidyl)-2,2-diphenyl-1,3-dioxolane dihydrochloride from similar compounds. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

3666-77-1

Molecular Formula

C26H37ClN2O2

Molecular Weight

445.0 g/mol

IUPAC Name

2-[2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidin-1-ium-4-yl]-N,N-diethylethanamine;chloride

InChI

InChI=1S/C26H36N2O2.ClH/c1-3-28(4-2)18-16-21-15-17-27-24(19-21)25-20-29-26(30-25,22-11-7-5-8-12-22)23-13-9-6-10-14-23;/h5-14,21,24-25,27H,3-4,15-20H2,1-2H3;1H

InChI Key

OCAVLWGANBBEIM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1CC[NH2+]C(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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